molecular formula C25H27FN4O2 B121352 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide CAS No. 155204-26-5

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide

Cat. No.: B121352
CAS No.: 155204-26-5
M. Wt: 434.5 g/mol
InChI Key: YJZYDPRMWYWYCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide involves the fluorination of a precursor compound. One common method is the fluorination of 4-nitro-N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)benzamide using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through techniques like high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted analogs of this compound .

Scientific Research Applications

Neuropharmacology

MPP has been extensively studied for its effects on the central nervous system (CNS). Its primary application is as a radioligand in PET imaging studies to visualize serotonin receptors in vivo. This application is crucial for understanding various psychiatric disorders, including anxiety and depression.

Drug Development

Research has indicated that MPPF can serve as a lead compound for developing new therapeutic agents targeting the 5-HT1A receptor. Its structural modifications may enhance selectivity and efficacy, paving the way for novel antidepressants or anxiolytics.

Behavioral Studies

Studies utilizing MPPF have demonstrated its potential in modifying behaviors associated with anxiety and depression in animal models. By antagonizing the 5-HT1A receptor, MPPF can help elucidate the receptor's role in mood regulation and stress response.

Case Study 1: PET Imaging

In a study published in Neuropsychopharmacology, researchers utilized MPPF as a radiotracer to examine serotonin receptor distribution in patients with major depressive disorder (MDD). The findings indicated altered receptor availability compared to healthy controls, suggesting that MPPF can aid in understanding the neurobiological underpinnings of MDD .

Case Study 2: Anxiolytic Effects

Another investigation highlighted MPPF's efficacy in reducing anxiety-like behaviors in rodents. The study demonstrated that administration of MPPF led to significant reductions in anxiety-related behaviors, supporting its potential use as an anxiolytic agent .

Mechanism of Action

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of serotonin receptor. This binding inhibits the receptor’s activity, thereby modulating the release of serotonin and other neurotransmitters. The compound’s high affinity and selectivity for the 5-HT1A receptor make it a valuable tool for studying serotoninergic signaling pathways .

Comparison with Similar Compounds

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide is often compared with other 5-HT1A receptor antagonists, such as:

Uniqueness

This compound’s unique feature is its fluorine atom, which allows it to be labeled with fluorine-18 for PET imaging. This makes it particularly useful for in vivo studies of the 5-HT1A receptor .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the study of serotonin receptors and neurological diseases. Its unique properties and selective antagonism of the 5-HT1A receptor make it an invaluable tool for researchers in various fields.

Biological Activity

4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide, commonly referred to as MPPF, is a compound of significant interest in pharmacological research due to its selective action on serotonin receptors. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C25H27FN4O2
  • Molecular Weight : 434.51 g/mol
  • CAS Number : 155204-26-5

MPPF primarily acts as a selective antagonist for the 5-HT1A receptor , a subtype of serotonin receptor. This receptor is crucial in modulating various neurological processes, including mood regulation and anxiety response. The binding of MPPF to the 5-HT1A receptor inhibits its activity, leading to altered serotonin release and neurotransmitter modulation. This mechanism underlies its potential therapeutic applications in treating anxiety disorders and depression .

Biological Activity

The biological activity of MPPF has been characterized through various assays and studies:

Affinity and Selectivity

MPPF exhibits high affinity for the 5-HT1A receptor with an IC50 value in the low nanomolar range. Its selectivity for this receptor over other serotonin subtypes makes it a valuable tool for studying serotoninergic signaling pathways .

Pharmacological Effects

In preclinical studies, MPPF has demonstrated:

  • Anxiolytic Effects : In animal models, MPPF administration resulted in reduced anxiety-like behaviors, suggesting its potential use as an anxiolytic agent.
  • Antidepressant Activity : The compound has shown promise in models of depression, where it appears to enhance serotonergic neurotransmission without the side effects commonly associated with non-selective serotonin reuptake inhibitors (SSRIs) .

Case Studies and Research Findings

Several studies have investigated the effects of MPPF:

  • Study on Anxiety Models :
    • Researchers administered MPPF to rodents subjected to stress-induced anxiety tests. Results indicated significant reductions in anxiety-like behaviors compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders.
  • Depression Models :
    • In another study, MPPF was tested in models simulating depressive symptoms. The findings revealed that MPPF not only alleviated symptoms but also improved overall mood-related behaviors, indicating its dual role in anxiety and depression management .
  • Neurotransmitter Interaction :
    • A detailed analysis of neurotransmitter levels post-MPPF administration revealed increased serotonin levels in the synaptic cleft, confirming its mechanism as a serotonin antagonist that enhances serotonergic signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticReduced anxiety-like behaviors
AntidepressantImproved mood-related behaviors
Serotonin ModulationIncreased synaptic serotonin levels

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZYDPRMWYWYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424966
Record name 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-26-5
Record name 4-Fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155204-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-N-(2-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-2-PYRIDINYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81KHI46E5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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